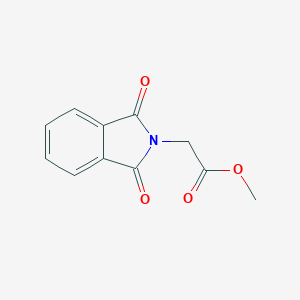
5-(1H-pyrrol-1-yl)nicotinic acid
Vue d'ensemble
Description
5-(1H-pyrrol-1-yl)nicotinic acid is a chemical compound with the empirical formula C10H8N2O2 and a molecular weight of 188.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 5-(1H-pyrrol-1-yl)nicotinic acid isOC(=O)c1cncc(c1)-n2cccc2 . The InChI is 1S/C10H8N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H,(H,13,14) .
Applications De Recherche Scientifique
Pharmaceutical Research
5-(1H-pyrrol-1-yl)nicotinic acid: is a compound of interest in pharmaceutical research due to its pyrrole moiety, which is a component of many pharmacologically active compounds. Pyrrole derivatives are known for their therapeutic potential, including anticancer , anti-inflammatory , antiviral , and antituberculosis activities . The compound’s structure allows it to be a versatile precursor in synthesizing various drugs, potentially leading to new treatments for a range of diseases.
Agricultural Chemistry
In agriculture, 5-(1H-pyrrol-1-yl)nicotinic acid could be explored for the development of novel pesticides or plant growth regulators . Pyrrole derivatives have been used to create compounds with fungicidal and herbicidal properties, which could be beneficial in increasing crop yields and managing pests .
Industrial Applications
This compound may serve as an intermediate in the synthesis of more complex molecules used in industrial applications. For example, it could be used in the creation of dyes , polymers , or corrosion inhibitors . The pyrrole ring is a key structure in many materials that exhibit conductive or photoactive properties, which are valuable in electronics and materials science .
Environmental Science
5-(1H-pyrrol-1-yl)nicotinic acid: might have applications in environmental science, particularly in the development of sensors or indicators for environmental monitoring. Pyrrole-based compounds can be used in the detection of heavy metals and other pollutants due to their ability to form complexes with various ions .
Analytical Chemistry
In analytical chemistry, 5-(1H-pyrrol-1-yl)nicotinic acid can be used as a standard or reference compound in chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating analytical methods .
Material Science
The pyrrole ring in 5-(1H-pyrrol-1-yl)nicotinic acid is of interest in material science for the development of new organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and solar cells. These materials are sought after for their flexibility, lower cost, and ease of manufacturing compared to traditional inorganic semiconductors .
Safety and Hazards
The safety data sheet for 5-(1H-pyrrol-1-yl)nicotinic acid advises avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Some related compounds have been found to exhibit cytotoxic activity against certain cancer cell lines , suggesting potential targets within these cells.
Mode of Action
It’s worth noting that related compounds have been studied for their interactions with enzymes’ active sites
Result of Action
Related compounds have shown cytotoxic activity against certain cancer cell lines , indicating potential antitumor effects.
Action Environment
The action of 5-(1H-pyrrol-1-yl)nicotinic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . These precautions suggest that the compound’s action, efficacy, and stability could be affected by factors such as ventilation, temperature, and exposure to light.
Propriétés
IUPAC Name |
5-pyrrol-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHJQDUXANKYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CN=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365986 | |
| Record name | 5-(1H-pyrrol-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690632-31-6 | |
| Record name | 5-(1H-pyrrol-1-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)

![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)









